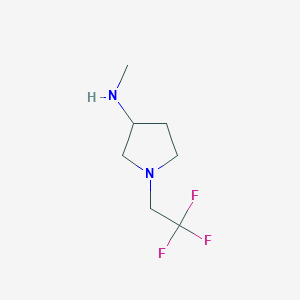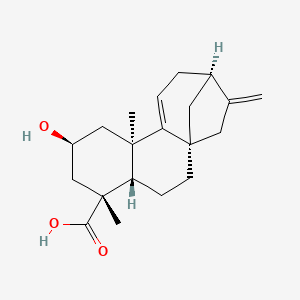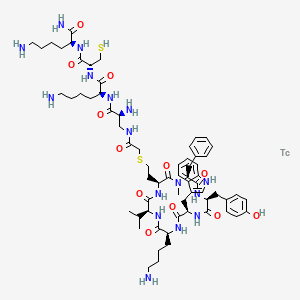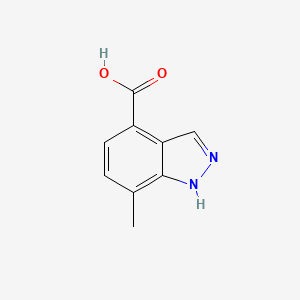![molecular formula C7H10FNO3 B14767554 (R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14767554.png)
(R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-8-Fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a fluorine atom, an oxygen atom, and a nitrogen atom within its framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a substituted oxirane and an amine.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of ®-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
®-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogen replacing the fluorine atom.
Substitution: Substituted derivatives with azide or thiol groups replacing the fluorine atom.
Applications De Recherche Scientifique
®-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block for complex organic molecules.
Mécanisme D'action
The mechanism of action of ®-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets through hydrogen bonding and electrostatic interactions. The spirocyclic structure provides rigidity, which can improve the compound’s selectivity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[4.5]decane Derivatives: These compounds share a similar spirocyclic core but differ in the presence of additional functional groups.
Oxazolines: These five-membered heterocycles contain both nitrogen and oxygen atoms, similar to ®-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid, but lack the spirocyclic structure.
Fluorinated Amines: Compounds with fluorine atoms and amine groups, which can exhibit similar chemical reactivity.
Uniqueness
®-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid is unique due to its combination of a spirocyclic structure, a fluorine atom, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10FNO3 |
|---|---|
Poids moléculaire |
175.16 g/mol |
Nom IUPAC |
(5R)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C7H10FNO3/c8-7(5(10)11)2-9-1-6(7)3-12-4-6/h9H,1-4H2,(H,10,11)/t7-/m1/s1 |
Clé InChI |
VTUCMTYZOBONKZ-SSDOTTSWSA-N |
SMILES isomérique |
C1[C@](C2(CN1)COC2)(C(=O)O)F |
SMILES canonique |
C1C2(COC2)C(CN1)(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



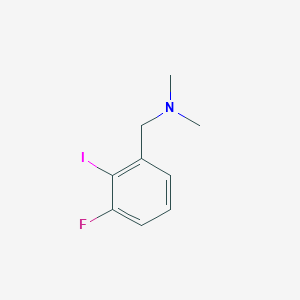

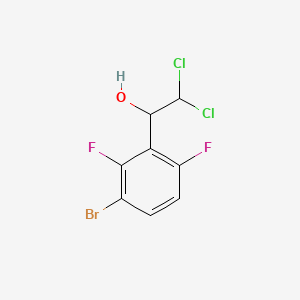

![3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14767522.png)
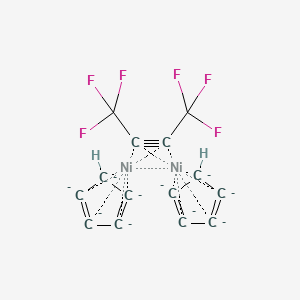
![tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14767528.png)
